molecular formula C21H21NO4 B050839 (1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid CAS No. 359586-64-4

(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid

Cat. No. B050839
M. Wt: 351.4 g/mol
InChI Key: KTLDVIJVCPIJCM-HKUYNNGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a specialized amino acid derivative, utilized for its unique properties in various chemical syntheses and research.

Synthesis Analysis

The synthesis of cyclopentanedicarboxylic amino acids, similar to our compound of interest, often involves multiple steps. For example, the enantioselective synthesis of a related cyclopentanedicarboxylic amino acid was achieved from silyloxypyrrole utilizing sequential aldol-based carbon-carbon bond-forming reactions (Battistini et al., 2004).

Molecular Structure Analysis

Molecular structure analyses often involve x-ray crystallography or NMR spectroscopy. For example, novel patterns of supramolecular self-assembly were observed in the crystal structures of related cyclopentanecarboxylic acids, offering insights into their structural organization (Kălmăn et al., 2002).

Chemical Reactions and Properties

Compounds like our amino acid derivative often participate in reactions unique to their structure. For instance, 9-fluorenylmethoxycarbonyl (Fmoc) amino acids are used in solid phase peptide synthesis, indicating their reactivity and functional utility (Fields & Noble, 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H317) and eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing hands and skin thoroughly after handling (P264), and wearing protective gloves/eye protection/face protection (P280) .

properties

IUPAC Name

(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24)/t17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLDVIJVCPIJCM-HKUYNNGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373282
Record name (1S,2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid

CAS RN

359586-64-4
Record name (1S,2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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